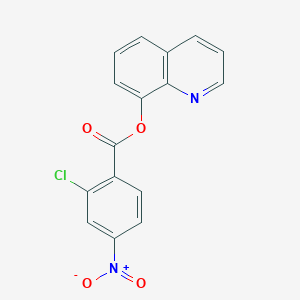![molecular formula C18H23N7O4S B2499040 2-[(8-amino-6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 539805-64-6](/img/structure/B2499040.png)
2-[(8-amino-6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazolo and triazinone derivatives involves reactions under specific conditions, often catalyzed by crown ethers or through condensation with ketones, anhydrides, or aldehydes. For example, derivatives of 6-amino-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one and 7-amino-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones have been synthesized and characterized through various methods, including NMR and mass spectrometry, demonstrating the versatility and reactivity of these molecular frameworks (Hwang et al., 2006); (Mironovich & Kostina, 2012).
Molecular Structure Analysis
The molecular structures of these compounds are confirmed through advanced spectroscopic techniques, including 2D-NMR, and further elucidated through single-crystal X-ray diffraction experiments. These analyses reveal intricate details about the molecular geometry, including hydrogen bonding and pi-pi stacking interactions, which contribute to the stability and reactivity of these molecules (Hwang et al., 2006).
Chemical Reactions and Properties
Reactions involving these compounds can lead to the formation of a variety of derivatives with potential biological activity. For instance, the condensation of certain triazole and triazinone derivatives with ethyl cyanoacetate yields products with fungicidal activity. This showcases the chemical versatility and potential utility of these compounds in developing novel fungicides (El-Telbani et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of these compounds are determined by their molecular structure. Detailed analyses of crystal environments, hydrogen bonding, and supramolecular architecture offer insights into the solubility and stability of these compounds under various conditions (Canfora et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are closely tied to the molecular structure of these compounds. Studies have shown that modifications to the triazolo and triazinone frameworks can lead to compounds with significant antibacterial, antifungal, and anti-inflammatory properties. This underscores the potential of these compounds in the development of new therapeutics (Visampalli & Vedula, 2023).
Scientific Research Applications
Synthesis and Molecular Structure
Studies on the synthesis and molecular structure of related compounds reveal significant insights into their chemical properties and potential applications. For instance, the synthesis and characterization of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one have been explored. These derivatives exhibit aromatic character and are linked by extensive intermolecular hydrogen bonding, indicating potential for further chemical modification and application in drug design or material science (Hwang et al., 2006).
Antimicrobial and Larvicidal Activities
Novel triazinone derivatives have demonstrated promising antimicrobial and larvicidal activities. The synthesis of novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones and their evaluation against various bacterial and fungal pathogens, as well as their mosquito larvicidal activity, highlight the potential of these compounds in developing new antimicrobial agents and insecticides (Kumara et al., 2015).
Fungicidal Activity
The condensation of amino-triazole and amino-triazinone with ethyl cyanoacetate has led to the synthesis of heterocyclic compounds with demonstrated fungicidal activity. This underscores the potential of triazinone derivatives in agricultural applications, particularly in the development of new fungicides to protect crops from fungal pathogens (El-Telbani et al., 2007).
Antioxidant Properties
Research into the antioxidant properties of 8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones derivatives has shown that these compounds exhibit both antioxidant and prooxidant properties depending on their chemical structure. This indicates the potential of these derivatives in pharmacological research, especially in the development of new antioxidant agents for preventing or treating diseases associated with oxidative stress (Novodvorskyi et al., 2020).
properties
IUPAC Name |
2-[(8-amino-6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O4S/c1-18(2,3)14-15(27)24(19)16-21-22-17(25(16)23-14)30-9-13(26)20-11-8-10(28-4)6-7-12(11)29-5/h6-8H,9,19H2,1-5H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCFQMBQPRINHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC)N(C1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(8-amino-6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)
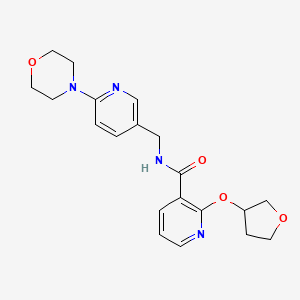
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)
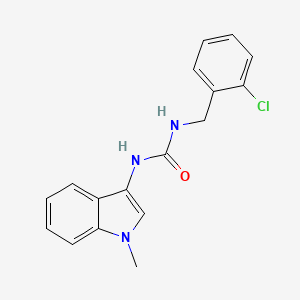

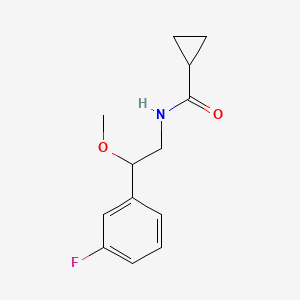
![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)
![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)
![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)
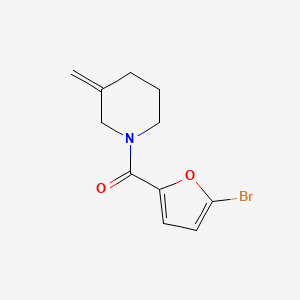
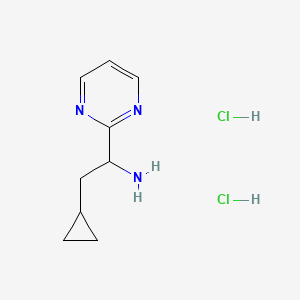
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)
